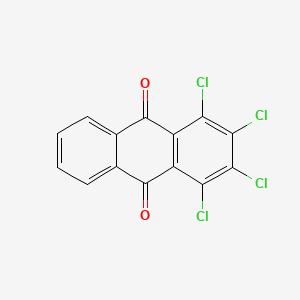

1,2,3,4-Tetrachloroanthracene-9,10-dione

Description

Contextual Significance of Polyhalogenated Anthraquinones in Contemporary Chemical Research

Polyhalogenated anthraquinones are a class of compounds that have garnered considerable interest in various fields of chemical research. The introduction of halogen atoms onto the anthraquinone (B42736) framework can dramatically alter the electronic properties, reactivity, and stability of the molecule. longdom.org These modifications make them valuable precursors and active components in the development of functional materials.

In contemporary research, polyhalogenated anthraquinones are explored for their potential in:

Dye Synthesis: Chloroanthraquinones are important intermediates in the synthesis of vat dyes, which are prized for their brightness and fastness. nih.gov The chlorine atoms can be substituted with other functional groups to create a diverse palette of colors.

Functional Materials: The electron-withdrawing nature of halogens makes these compounds interesting for applications in organic electronics. They are investigated as components in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and as electron acceptors in charge-transfer complexes.

Photocatalysis: Anthraquinone derivatives can act as photosensitizers, and halogenation can influence their photophysical properties. nih.govresearchgate.net This has led to research into their use in photocatalytic degradation of pollutants and in photodynamic therapy. nih.govresearchgate.net

Polymer Science: Halogenated anthraquinones can be incorporated into polymer backbones to enhance thermal stability and flame retardancy. coventry.ac.uk

Historical Perspective on the Synthesis and Derivatization of Tetrachloroanthraquinones

The synthesis of chlorinated anthraquinones has a long history, closely tied to the development of the synthetic dye industry. Early methods for the chlorination of anthraquinone often involved direct reaction with chlorinating agents. A historical patent describes a method for preparing chloro-anthraquinones by treating anthraquinone sulfonic acids with a mixture of an alkali metal chloride and a chlorate (B79027) in a sulfuric acid medium at elevated temperatures. google.com Another historical method involves the diazotization of an aminoanthraquinone followed by a Sandmeyer-type reaction to introduce a chlorine atom.

The synthesis of specifically tetrachlorinated anthraquinones can be challenging due to the potential for the formation of multiple isomers. The substitution pattern is influenced by the reaction conditions and the directing effects of the carbonyl groups and any existing substituents on the anthraquinone ring. A more modern approach to synthesizing chloroanthraquinones involves the use of nitroanthraquinone as a starting material, reacting it with a chlorination reagent like tetrachlorophenylphosphine. google.com This method is noted to avoid the use of heavy metals, which was a drawback of some earlier processes. google.com

Derivatization of tetrachloroanthraquinones typically involves nucleophilic substitution of the chlorine atoms. These reactions allow for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates, leading to compounds with tailored properties for specific applications.

Scope and Research Trajectory of 1,2,3,4-Tetrachloroanthracene-9,10-dione in Academic Domains

Based on a review of available scientific literature, this compound appears to be a less-studied isomer compared to other tetrachloroanthraquinones, such as the 1,4,5,8-isomer. The majority of research on tetrachloroanthraquinones has focused on isomers that are more readily synthesized or have more immediate applications, particularly in the dye industry.

The future research trajectory for this compound could explore several promising avenues:

Materials Science: The unique substitution pattern of this isomer may lead to novel packing arrangements in the solid state, which could be of interest for organic electronics. Studies on its crystal structure and electronic properties could reveal potential applications in this area.

Asymmetric Synthesis: The adjacent chlorine atoms could provide a handle for stereoselective derivatization, leading to chiral anthraquinone derivatives for use as catalysts or in chiroptical materials.

Medicinal Chemistry: While many anthraquinones have been investigated for their biological activity, the specific effects of the 1,2,3,4-tetrachloro substitution pattern are largely unknown. Screening for anticancer, antimicrobial, or other therapeutic activities could be a fruitful area of research.

Comparative Studies: A systematic comparison of the properties and reactivity of this compound with its other isomers would provide valuable fundamental knowledge and could highlight unique characteristics of this particular compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrachloroanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4Cl4O2/c15-9-7-8(10(16)12(18)11(9)17)14(20)6-4-2-1-3-5(6)13(7)19/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXPLBGUHRVUIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4Cl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951075 | |

| Record name | 1,2,3,4-Tetrachloroanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2841-29-4 | |

| Record name | NSC122976 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrachloroanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 1,2,3,4-Tetrachloroanthracene-9,10-dione

The synthesis of specifically substituted polychlorinated anthraquinones like this compound presents a significant synthetic challenge due to the need for precise regiochemical control. While a definitive, high-yield synthesis for this particular isomer is not extensively documented in mainstream literature, plausible synthetic strategies can be devised based on established organometallic and cycloaddition reactions.

One of the most powerful methods for the construction of substituted benzene (B151609) rings is the Diels-Alder reaction . princeton.edu A hypothetical, yet chemically sound, approach to this compound could involve the [4+2] cycloaddition of a suitably substituted diene and dienophile. For instance, the reaction of tetrachlorocyclopentadienone or a related chlorinated diene with 1,4-naphthoquinone (B94277) could theoretically yield the desired skeleton after a subsequent dehydrogenation or aromatization step. The success of such a route would be contingent on the reactivity and stability of the chlorinated diene under the reaction conditions.

Another potential route could involve the direct chlorination of a pre-existing anthraquinone (B42736) precursor. However, achieving the specific 1,2,3,4-tetrachloro substitution pattern through electrophilic aromatic substitution is notoriously difficult due to the complex interplay of directing effects from the existing chloro substituents and the deactivating nature of the quinone moiety.

A more controlled approach might involve the construction of the chlorinated benzene ring prior to its annulation to the quinone system. This could be achieved through a multi-step synthesis starting from a polychlorinated benzene derivative, which is then elaborated to a suitable precursor for a Friedel-Crafts acylation or a related cyclization reaction to form the tricyclic anthraquinone core. For example, a reaction sequence starting with 1,2,3,4-tetrachlorobenzene (B165215) could be envisioned.

Functionalization and Derivatization Strategies

The four chlorine atoms on one of the aromatic rings of this compound render it a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the chlorine atoms and the quinone system activates the aromatic ring towards certain reactions while influencing the regioselectivity of these transformations.

Nucleophilic Aromatic Substitution Reactions

The chlorine-substituted ring of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the four chlorine atoms and the adjacent carbonyl groups significantly lowers the electron density of the aromatic ring, facilitating attack by nucleophiles.

The general mechanism for an SNAr reaction involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the leaving group (in this case, a chloride ion) restores the aromaticity of the ring. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the specific position of the chlorine atom being substituted.

While specific studies on this compound are limited, research on related polychlorinated quinones demonstrates the feasibility of substituting the chloro groups with various nucleophiles such as amines, alkoxides, and thiolates. For instance, reactions of l-nitro-4-chloroanthraquinone with phenolate (B1203915) and thiophenolate anions show that the regioselectivity of the substitution can be influenced by the nature of the nucleophile, with O-nucleophiles primarily substituting the chlorine atom and S-nucleophiles showing a preference for replacing the nitro group. researchgate.net In the case of this compound, the relative reactivity of the four chlorine atoms would be expected to differ, with the C1 and C4 positions potentially being more reactive due to the influence of the peri-carbonyl group.

| Nucleophile | Product Type | Reference |

| Amines (e.g., R-NH2) | Amino-substituted anthraquinones | google.com |

| Alkoxides (e.g., RO⁻) | Alkoxy-substituted anthraquinones | libretexts.org |

| Thiolates (e.g., RS⁻) | Thioether-substituted anthraquinones | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the functionalization of this compound. google.com The chlorine atoms on the aromatic ring can serve as effective leaving groups in various cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. google.comresearchgate.netnih.gov

The general catalytic cycle for these reactions involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with an organometallic reagent (in the case of Suzuki and Stille couplings) or coordination of an amine (for Buchwald-Hartwig amination), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com The choice of ligand for the palladium catalyst is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the challenging oxidative addition of the C-Cl bond. nih.gov

The differential reactivity of the C-Cl bonds in this compound could potentially allow for selective, stepwise functionalization. The C-I bond is generally more reactive than the C-Br and C-Cl bonds in palladium-catalyzed cross-couplings, and a similar trend in reactivity might be observed for the different C-Cl bonds in the target molecule based on their electronic and steric environment. nih.gov

| Coupling Reaction | Reagents | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | Aryl-substituted anthraquinone | researchgate.netnih.gov |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu co-catalyst, Base | Alkynyl-substituted anthraquinone | youtube.com |

| Buchwald-Hartwig | Amine, Pd catalyst, Base | Amino-substituted anthraquinone | youtube.com |

Reductive Transformations and Rearrangements

The quinone moiety of this compound is susceptible to reductive transformations . Chemical or electrochemical reduction can convert the dione (B5365651) to the corresponding hydroquinone (B1673460), 1,2,3,4-Tetrachloroanthracene-9,10-diol. This transformation significantly alters the electronic properties of the molecule, converting the electron-withdrawing quinone into an electron-donating hydroquinone system.

Further reduction under more forcing conditions could potentially lead to the reduction of the aromatic rings or even dehalogenation. Catalytic hydrogenation, for instance, could lead to the saturation of one or both of the aromatic rings, although the chlorine substituents would likely influence the course of the reaction.

Rearrangement reactions of the chlorinated anthraquinone skeleton are also a possibility, particularly under acidic or thermal conditions. For instance, the Fischer indole (B1671886) synthesis provides a classic example of acid-catalyzed rearrangement to form carbazole (B46965) derivatives from phenylhydrazones and cyclohexanones, highlighting the potential for skeletal rearrangements in related polycyclic systems. wjarr.com

Formation of Macrocyclic and Fused Polycyclic Aromatic Systems

The presence of four reactive chlorine atoms makes this compound an attractive building block for the synthesis of macrocycles and fused polycyclic aromatic systems . By employing bifunctional nucleophiles or coupling partners, it is possible to construct larger, more complex architectures.

For example, reaction with a diamine could lead to the formation of a macrocycle where two molecules of the tetrachloroanthraquinone are bridged by the diamine linkers. Similarly, intramolecular cross-coupling reactions could be envisioned to create fused ring systems. The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a prominent method for macrocycle construction. nih.gov A derivative of this compound bearing appropriate functional groups could participate in such cycloadditions to form triazole-containing macrocycles. nih.govcam.ac.uk Ring-closing metathesis (RCM) and Heck macrocyclization are other powerful techniques that could be applied to suitably functionalized derivatives of the title compound to forge large rings. mdpi.comnih.gov

Mechanistic Insights into Key Reactions

The reactivity of this compound is governed by the interplay of the electronic effects of the four chlorine substituents and the two carbonyl groups. The chlorine atoms, being electronegative, withdraw electron density from the aromatic ring via the inductive effect. This effect, combined with the strong electron-withdrawing nature of the quinone moiety, renders the chlorinated ring highly electrophilic and thus susceptible to nucleophilic attack.

In nucleophilic aromatic substitution , the reaction can proceed through a stepwise (SNAr) or a concerted mechanism. libretexts.orgchemguide.co.uk For a highly electron-deficient system like this compound, the stepwise mechanism involving the formation of a stabilized Meisenheimer complex is highly probable. The regioselectivity of the substitution will be influenced by both steric factors and the relative stability of the possible Meisenheimer intermediates.

In palladium-catalyzed cross-coupling reactions , the key step is the oxidative addition of the C-Cl bond to the palladium(0) catalyst. youtube.comresearchgate.net The strength of the C-Cl bond makes this step more challenging compared to C-Br or C-I bonds. nih.gov The use of electron-rich and bulky phosphine ligands is often necessary to promote this step by increasing the electron density on the palladium center, making it a better nucleophile for the oxidative addition. The relative rates of oxidative addition at the four different chlorine positions will determine the selectivity of the cross-coupling reactions.

Role of Catalysis in Targeted Derivatization

The derivatization of this compound is significantly enhanced and controlled through the use of various catalytic systems. These catalysts facilitate reactions that would otherwise be sluggish or non-selective, enabling the introduction of a wide array of functional groups onto the anthraquinone core. Key catalytic strategies include palladium-catalyzed cross-coupling reactions and copper-catalyzed nucleophilic substitutions.

Palladium-catalyzed reactions, such as the Sonogashira, and amination couplings, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. mdpi.comwikipedia.org While specific studies on this compound are not extensively detailed in readily available literature, the principles from related polychlorinated aromatic compounds can be applied. For instance, the Sonogashira reaction allows for the coupling of terminal alkynes with aryl halides. wikipedia.orgfigshare.comorganic-chemistry.orgnih.gov In the context of the target molecule, this would involve the reaction of one or more of the chloro substituents with an alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. The reactivity of the chlorine atoms can be influenced by their position on the aromatic ring, potentially allowing for selective functionalization.

Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classic and effective method for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.org This type of reaction is particularly relevant for the amination of aryl halides and can be driven by copper catalysts, sometimes under microwave irradiation to accelerate the process. wikipedia.orgnih.gov The Ullmann reaction typically requires a copper source, a base, and often a ligand to facilitate the coupling of an amine with the chlorinated anthraquinone.

The choice of catalyst and reaction conditions is crucial for achieving the desired derivatization. Factors such as the nature of the phosphine ligand in palladium catalysis and the use of specific ligands like 1,10-phenanthroline (B135089) in copper catalysis can significantly influence the reaction's efficiency and selectivity. mdpi.comwikipedia.org

Table 1: Overview of Catalytic Derivatization Reactions Potentially Applicable to this compound

| Reaction Type | Catalyst System (General) | Potential Functionalization | Reference |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Amine base | Alkynyl groups | wikipedia.org |

| Palladium-catalyzed Amination | Pd catalyst, Ligand (e.g., BINAP, DavePhos), Base | Amino groups | mdpi.com |

| Ullmann Condensation | Cu catalyst, Base, Ligand (optional) | Amino, Ether, Thioether groups | wikipedia.org |

Reaction Pathway Elucidation

Understanding the reaction pathways involved in the derivatization of this compound is essential for optimizing reaction conditions and predicting product outcomes. The primary pathway for the substitution of the chloro groups is nucleophilic aromatic substitution (SNAr).

The mechanism of SNAr reactions can be either a two-step (addition-elimination) process involving a Meisenheimer intermediate or a concerted process. semanticscholar.org Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for investigating these pathways. rsc.orgnih.govrsc.orgresearchgate.net For related polychlorinated quinones, DFT studies have been employed to understand the reaction mechanism with various nucleophiles. rsc.orgresearchgate.net These studies can calculate the energy barriers for different pathways and identify the most favorable route.

For this compound, the four electron-withdrawing chlorine atoms and the two carbonyl groups significantly activate the aromatic ring towards nucleophilic attack. The position of substitution will be governed by both electronic and steric factors. The chlorine atoms at positions 1 and 4 are ortho to a carbonyl group, which strongly activates them towards nucleophilic attack.

The elucidation of reaction pathways also relies on the isolation and characterization of reaction intermediates. nih.govnih.govresearchgate.net Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are invaluable for identifying these transient species. While specific intermediates for the derivatization of this compound are not prominently reported, studies on similar systems provide insights into the types of intermediates that might be formed. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like 1,2,3,4-Tetrachloroanthracene-9,10-dione. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

For the parent 9,10-anthraquinone molecule, the symmetry results in only two unique proton signals and three unique carbon signals for the aromatic rings. However, in this compound, the symmetry is broken. The chlorinated A-ring contains no protons, and the unsubstituted C-ring features four distinct protons (H-5, H-6, H-7, H-8) and six unique carbons (C-5, C-6, C-7, C-8, C-4a, C-9a). The electron-withdrawing nature of the chlorine atoms induces a downfield shift on the protons of the adjacent ring.

Table 1: Comparison of Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 9,10-Anthraquinone and this compound Predicted values are based on established substituent effects and data from analogous compounds.

| Position | 9,10-Anthraquinone ¹H (ppm) | This compound ¹H (ppm) (Predicted) | 9,10-Anthraquinone ¹³C (ppm) | This compound ¹³C (ppm) (Predicted) |

|---|---|---|---|---|

| 1, 4, 5, 8 | ~8.32 | H5/H8: >8.4 (No H1/H4) | ~127.2 | C1-C4: 130-140 (C-Cl); C5/C8: ~128 |

| 2, 3, 6, 7 | ~7.81 | H6/H7: >7.9 (No H2/H3) | ~134.2 | C2/C3: 130-140 (C-Cl); C6/C7: ~135 |

| 9, 10 (C=O) | N/A | N/A | ~183.2 | ~180-182 |

| 4a, 5a, 8a, 9a | N/A | N/A | ~133.5 | ~132-135 |

Given the complexity and potential for signal overlap in the ¹H NMR spectrum of the unsubstituted ring, 2D NMR experiments are crucial for unambiguous assignments. uchile.cl

COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between adjacent protons. For this compound, strong correlations would be observed between H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming their connectivity in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to, allowing for the definitive assignment of C-5, C-6, C-7, and C-8 based on their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying quaternary carbons and piecing the molecular fragments together. For instance, the proton at H-5 would show a correlation to the carbonyl carbon at C-10, and the proton at H-8 would correlate to the carbonyl at C-9, confirming their positions relative to the quinone moiety. uchile.cl

Aromatic compounds, when placed in an external magnetic field, induce a diatropic ring current in their delocalized π-electrons. chegg.com This ring current generates a local induced magnetic field that opposes the external field inside the ring but reinforces it on the outside. Consequently, protons located on the periphery of an aromatic ring are "deshielded" and resonate at a higher chemical shift (downfield) than non-aromatic protons. chegg.com

In this compound, the protons H-5, H-6, H-7, and H-8 are situated on the periphery of the aromatic C-ring. Their expected chemical shifts, predicted to be above 7.9 ppm, are a direct consequence of this deshielding ring current effect, providing clear NMR-based evidence for the aromaticity of the unsubstituted ring system.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The photophysical properties of this compound, which govern its interaction with UV and visible light, are dictated by the underlying anthraquinone (B42736) chromophore and modulated by the heavy chlorine substituents.

The electronic absorption spectrum of 9,10-anthraquinone is characterized by several strong π→π* transitions at shorter wavelengths (typically 250-330 nm) and a weaker, symmetry-forbidden n→π* transition at longer wavelengths (around 405 nm), which is responsible for its pale yellow color. nih.govnih.gov

The introduction of four chlorine atoms onto the A-ring influences this spectrum. Chlorine, acting as an auxochrome with its lone pair electrons, can participate in conjugation and also exerts a strong inductive effect. This substitution is expected to cause a bathochromic (red) shift in the absorption bands compared to the parent anthraquinone. nih.gov The extent of conjugation across the molecule dictates the energy of the electronic transitions. libretexts.org

Table 2: Typical UV-Vis Absorption Maxima (λmax) for Anthraquinone Derivatives in a Non-polar Solvent

| Compound | π→π* Bands (nm) | n→π* Band (nm) |

|---|---|---|

| 9,10-Anthraquinone | ~254, ~274, ~325 | ~405 |

| 1-Chloroanthraquinone | ~256, ~278, ~335 | ~410 |

| This compound (Expected) | Shifted to longer wavelengths vs. parent | >410 |

The luminescence properties of anthraquinones are highly sensitive to substitution. While many aromatic molecules fluoresce, the efficiency of this process is often diminished in the presence of heavy atoms. This phenomenon, known as the internal heavy-atom effect , is critical to understanding the behavior of this compound. rsc.orgresearchgate.net

The heavy chlorine atoms enhance spin-orbit coupling, which facilitates the normally forbidden process of intersystem crossing (ISC)—the transition from the lowest excited singlet state (S₁) to an excited triplet state (T₁). nih.gov Because the rate of ISC becomes much faster, the excited state is rapidly depopulated to the triplet state before it has a chance to return to the ground state (S₀) via fluorescence.

This leads to two major outcomes:

Fluorescence Quenching: The fluorescence quantum yield is expected to be extremely low.

Phosphorescence Enhancement: With a higher population of the T₁ state, de-excitation via phosphorescence (T₁ → S₀) becomes more probable, although this emission is often only observable at low temperatures in rigid media. Halogen substitution in anthraquinones is known to shorten the lifetime of the lowest triplet states.

Solvatochromism describes the change in the color of a substance (i.e., a shift in its absorption or emission spectra) when it is dissolved in different solvents. This effect arises from differential solvation of the ground and excited states of the molecule. nih.gov The excited states of anthraquinone derivatives, particularly those involving n→π* or intramolecular charge transfer (ICT) transitions, are often more polar than their ground states. nih.gov Therefore, polar solvents stabilize the excited state more than the ground state, leading to a red shift (positive solvatochromism) in the absorption maximum. It is expected that this compound would exhibit some degree of solvatochromism, particularly for its long-wavelength n→π* absorption band.

Halochromism refers to a reversible color change with a change in pH. This phenomenon is prominent in anthraquinone derivatives that possess acidic or basic functional groups, such as hydroxyl (-OH) or amino (-NH₂) groups. nih.govrsc.org These groups can be protonated or deprotonated, which significantly alters the electronic structure and thus the color. Since this compound lacks any such acidic or basic moieties, it is not expected to exhibit significant halochromic properties.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Dynamics and Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the molecular vibrations of this compound. These vibrations are sensitive to the molecule's geometry, the nature of its chemical bonds, and the intermolecular interactions present in the solid state.

While specific experimental spectra for this compound are not widely published, the expected vibrational modes can be predicted based on the analysis of the parent compound, anthraquinone, and related halogenated derivatives. The key vibrational regions of interest include the carbonyl (C=O) stretching frequencies, the carbon-chlorine (C-Cl) vibrations, and the aromatic ring modes.

Key Vibrational Modes and Their Significance:

Carbonyl (C=O) Stretching: The anthraquinone core features two carbonyl groups. In the parent anthraquinone, the C=O stretching vibrations are observed in the region of 1670-1680 cm⁻¹ in the infrared spectrum. researchgate.netnist.gov The presence of electron-withdrawing chlorine atoms on the adjacent aromatic ring in this compound is expected to induce a positive shift in the C=O stretching frequency due to the inductive effect. This shift provides insight into the electronic environment of the quinone system.

Carbon-Chlorine (C-Cl) Vibrations: The C-Cl stretching modes typically appear in the fingerprint region of the infrared spectrum, generally between 800 and 600 cm⁻¹. The exact positions of these bands are sensitive to the substitution pattern and the conformation of the molecule. These vibrations are often weak in Raman spectra.

Aromatic C=C and C-H Vibrations: The stretching and bending vibrations of the aromatic rings provide a rich source of structural information. The C=C stretching vibrations of the anthracene (B1667546) core are expected in the 1400-1600 cm⁻¹ range. Raman spectroscopy is particularly effective for probing the symmetric vibrations of the aromatic framework. nih.govresearchgate.net

The analysis of these vibrational modes, often aided by computational methods like Density Functional Theory (DFT), can elucidate the molecular dynamics and the nature of intermolecular interactions, such as halogen bonding or π-π stacking, through shifts in vibrational frequencies and changes in band intensities. researchgate.net

Interactive Data Table: Predicted Vibrational Bands

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Technique | Information Gained |

| Carbonyl (C=O) Stretch | 1680 - 1710 | FT-IR | Electronic effects of substituents |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman | Integrity and substitution of the aromatic core |

| C-Cl Stretch | 600 - 800 | FT-IR | Presence and conformation of chloro-substituents |

| Aromatic C-H Bending | 700 - 900 | FT-IR | Substitution pattern on the unsubstituted ring |

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. For this compound, this technique would provide precise atomic coordinates, bond lengths, and bond angles, as well as crucial information about the arrangement of molecules in the crystal lattice.

While a specific crystal structure for this compound (CAS No: 2841-29-4) is not publicly available in open-access databases as of the latest searches, insights can be drawn from the crystal structures of related anthracene derivatives. nih.govmdpi.com

Crystal engineering focuses on understanding and controlling the assembly of molecules in the solid state to achieve desired material properties. researchgate.net In the case of this compound, several types of intermolecular interactions are expected to govern its crystal packing:

π-π Stacking: The planar aromatic core of the anthraquinone moiety facilitates attractive, non-covalent interactions between the electron-rich π-systems of adjacent molecules. The geometry of this stacking (e.g., face-to-face, offset) significantly influences the electronic properties of the material. polymer.cn

Halogen Bonding: The chlorine atoms in this compound can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules, such as the carbonyl oxygen atoms. These directional interactions play a crucial role in the formation of specific supramolecular architectures.

While the anthraquinone core is largely planar, slight deviations from planarity can occur due to steric strain imposed by the bulky chlorine substituents in close proximity on one of the aromatic rings. X-ray diffraction analysis would precisely quantify any such distortions, such as slight boat or chair conformations of the six-membered rings. mdpi.comnih.gov

The conformation of the molecule in the solid state is a result of the balance between intramolecular forces (steric hindrance) and intermolecular forces (packing efficiency). Understanding these conformational details is crucial as they can impact the molecule's electronic properties and its ability to engage in specific intermolecular interactions. For instance, even minor conformational changes can alter the degree of π-orbital overlap between adjacent molecules, thereby affecting charge transport properties in organic electronic devices.

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Expected Value/Information | Significance |

| Crystal System | Monoclinic or Orthorhombic | Basic symmetry of the unit cell |

| Space Group | e.g., P2₁/c, Pbca | Detailed symmetry operations within the unit cell |

| Intermolecular Interactions | π-π stacking, C-Cl···O halogen bonds | Governs crystal packing and material properties |

| Molecular Conformation | Near-planar with potential minor distortions | Influences electronic properties and packing |

Electrochemical Behavior and Redox Properties

Cyclic Voltammetry and Differential Pulse Voltammetry Investigations

The electrochemical behavior of anthraquinone (B42736) derivatives is often characterized using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). These methods provide insights into the redox processes, including the potentials at which electron transfer occurs and the reversibility of the reactions.

For many anthraquinone compounds, cyclic voltammetry reveals distinct peaks corresponding to reduction and oxidation events. For instance, studies on related hydroxy-anthraquinones have shown quasi-reversible redox behavior in aqueous media. The number of electrons and protons involved in the reaction can often be determined from the voltammetric data. For example, a two-electron, two-proton redox reaction is common for the quinone moiety in aqueous solutions.

While detailed experimental data specifically for 1,2,3,4-Tetrachloroanthracene-9,10-dione is not extensively available in the public literature, the general behavior of anthraquinones suggests that it would undergo reduction at the carbonyl groups. The presence of the electron-withdrawing chlorine atoms on the aromatic ring is expected to influence the redox potentials compared to unsubstituted anthracene-9,10-dione.

Understanding Redox Potentials and Electron Transfer Mechanisms

The redox potential of a molecule is a critical parameter that quantifies its tendency to accept or donate electrons. In the context of this compound, the redox activity is centered on the quinone structure. The electron transfer mechanism for anthraquinones typically involves the sequential or concerted transfer of electrons and, in protic media, protons.

The potential at which these transfers occur is highly sensitive to the molecular structure. The four chlorine atoms in this compound are expected to have a significant impact. As electron-withdrawing groups, they would likely make the molecule more susceptible to reduction, resulting in a more positive redox potential compared to the parent anthraquinone. This is because they help to stabilize the resulting anion formed upon electron acceptance.

The formal potential (E°') of the redox couple is a key thermodynamic parameter that can be estimated from cyclic voltammetry data as the midpoint of the anodic and cathodic peak potentials. This value is fundamental to understanding the energy levels involved in the electron transfer process.

Frontier Molecular Orbital Energetics (HOMO-LUMO Gaps) in Relation to Electronic Properties

The electronic properties of a molecule are intrinsically linked to the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's excitability and electrochemical stability.

A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excited and can indicate higher reactivity. For redox-active molecules like this compound, the LUMO energy level is particularly important as it relates to the ease of accepting an electron (reduction). A lower LUMO energy facilitates reduction.

Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to calculate the energies of these orbitals and the resulting gap. While specific computational studies for this compound are not readily found, research on similar halogenated aromatic compounds can provide general insights. The chlorine substituents are expected to lower the energy of the LUMO, which would in turn affect the HOMO-LUMO gap and the molecule's electronic and redox characteristics.

Below is a conceptual data table illustrating the type of information that would be derived from such computational studies.

| Computational Parameter | Conceptual Value | Significance |

| HOMO Energy | Relates to the ability to donate an electron (oxidation potential). | |

| LUMO Energy | Relates to the ability to accept an electron (reduction potential). | |

| HOMO-LUMO Gap | Indicates chemical reactivity and the energy of the lowest electronic excitation. |

Application in Charge Storage Systems (e.g., Redox Flow Batteries, focusing on molecular properties)

Organic redox-active materials are being extensively explored for their potential use in energy storage systems like redox flow batteries (RFBs). Anthraquinone derivatives are a promising class of compounds for this application due to their reversible redox chemistry and tunable properties.

The suitability of a molecule like this compound for an RFB would depend on several key molecular properties:

Redox Potential: The redox potential determines the cell voltage of the battery. The electron-withdrawing nature of the chlorine atoms would likely result in a higher potential, which could be advantageous for developing high-voltage organic RFBs.

Solubility: The active material must be highly soluble in the chosen electrolyte to achieve a high energy density. The solubility of this compound in relevant organic or aqueous electrolytes would need to be determined.

Stability: The molecule must be chemically and electrochemically stable over many charge-discharge cycles to ensure a long battery life.

While the direct application of this compound in redox flow batteries has not been reported, its structural features suggest it could be a candidate for investigation as a high-potential catholyte material in non-aqueous RFBs. Further research would be needed to assess its performance and stability in a practical battery system.

Computational and Theoretical Chemistry of 1,2,3,4 Tetrachloroanthracene 9,10 Dione and Its Derivatives

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a powerful method for investigating the electronic structure and geometry of molecules. By approximating the many-electron Schrödinger equation, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can determine the ground-state optimized geometry, bond lengths, bond angles, and various electronic properties.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

In anthraquinone (B42736) systems, the HOMO and LUMO are typically delocalized π-orbitals spread across the aromatic framework. The introduction of four electron-withdrawing chlorine atoms in 1,2,3,4-tetrachloroanthracene-9,10-dione is expected to lower the energy of both the HOMO and LUMO levels compared to the unsubstituted anthraquinone. This effect stabilizes the molecule with respect to electron donation but increases its electron affinity.

Mulliken charge analysis, derived from DFT calculations, distributes the total molecular charge among the individual atoms, offering insights into the electrostatic nature of the molecule. In this compound, the high electronegativity of the oxygen and chlorine atoms leads to a significant accumulation of negative charge on them. Conversely, the adjacent carbon atoms of the carbonyl groups and those bonded to the chlorine atoms are expected to carry a partial positive charge, marking them as potential sites for nucleophilic attack.

To illustrate the typical values for the parent system, the following table presents calculated data for unsubstituted anthraquinone.

| Property | Value (for Anthraquinone) | Expected Influence of Tetrachlorination |

| HOMO Energy | ~ -6.99 eV | Lowered (more negative) |

| LUMO Energy | ~ -2.79 eV | Lowered (more negative) |

| HOMO-LUMO Gap | ~ 4.20 eV | Potentially altered, depending on the relative shift of HOMO and LUMO |

Note: Data presented for anthraquinone is illustrative and sourced from analogous computational studies. Specific values for this compound require dedicated calculation.

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution across a molecule's surface. It maps the electrostatic potential onto the constant electron density surface, using a color spectrum to identify regions of varying charge. Typically, red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue signifies areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate or near-zero potential.

For this compound, the MEP map would prominently feature intense red regions around the two carbonyl oxygen atoms, highlighting their role as primary sites for electrophilic interaction. The chlorinated ring would also exhibit regions of negative potential associated with the chlorine atoms. In contrast, blue or blue-green regions would be expected over the hydrogen atoms of the unsubstituted ring and, most notably, near the carbonyl carbon atoms, confirming their electrophilic character. europa.eu

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. tandfonline.com It is widely used to calculate vertical excitation energies, which correspond to the absorption maxima (λ_max) in UV-Vis spectroscopy. TD-DFT can also predict other properties such as oscillator strengths, which relate to the intensity of electronic transitions, and the nature of the transitions (e.g., π→π* or n→π*).

For anthraquinone derivatives, the lowest energy electronic transitions are often of n→π* character, involving the promotion of an electron from a non-bonding orbital on the oxygen atoms to an antibonding π* orbital of the aromatic system. Higher energy absorptions are typically π→π* transitions. The tetrachlorination in this compound would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthraquinone due to the influence of the chlorine substituents on the molecular orbital energies.

Aromaticity/Antiaromaticity Assessment (e.g., NICS calculations)

Aromaticity is a fundamental concept describing the enhanced stability of certain cyclic, planar, conjugated molecules. While the core of this compound is based on an aromatic system, the presence of the quinone functionality and substituents can modulate the aromatic character of the individual rings.

Nucleus-Independent Chemical Shift (NICS) is a popular magnetic criterion for assessing aromaticity. scispace.com It involves calculating the absolute magnetic shielding at a specific point, usually the geometric center of a ring (NICS(0)) or 1 Å above it (NICS(1)). A significantly negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests antiaromaticity (paratropic ring current). Values near zero imply a non-aromatic system.

For this compound, NICS calculations would likely show that the two outer rings retain significant aromatic character, though modulated by the substituents. The central quinoid ring, which lacks a complete cyclic π-electron system, would exhibit a much less negative or even positive NICS value, indicating its non-aromatic or slightly antiaromatic nature. chemrxiv.orgacs.org

| Ring System | Expected NICS(1) Value Range | Aromatic Character |

| Unsubstituted Benzene (B151609) Ring | Negative | Aromatic |

| Tetrachlorinated Benzene Ring | Negative (magnitude may vary) | Aromatic |

| Central Quinoid Ring | Near zero or slightly positive | Non-aromatic / Slightly Antiaromatic |

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry provides powerful tools for elucidating reaction mechanisms at the molecular level. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. Transition state analysis involves locating the first-order saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy barrier, which governs the reaction rate.

For a molecule like this compound, DFT calculations could simulate various reactions, such as nucleophilic addition to the carbonyl carbons or substitution reactions on the aromatic rings. For instance, the mechanism of a reaction with a nucleophile would involve modeling the approach of the nucleophile, the formation of a tetrahedral intermediate (a local minimum on the potential energy surface), and the subsequent steps to the final product. The calculated activation energies could predict the most favorable reaction pathway.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. These models use molecular descriptors—numerical values that encode structural, electronic, or topological information—to predict properties without the need for experimental measurement. doi.org

For halogenated polycyclic aromatic hydrocarbons, including chlorinated anthraquinones, QSPR models can predict properties like solubility, boiling point, and photodegradation half-lives. doi.orgresearchgate.net The necessary molecular descriptors are often derived from quantum chemical calculations.

Key descriptors for a QSPR model of this compound could include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment.

Topological Descriptors: Molecular connectivity indices.

Quantum Chemical Descriptors: Molecular polarizability (α), total energy, and atomic charges. doi.org

By developing a regression model based on a training set of related compounds with known properties, the model could then be used to predict the properties of this compound. doi.org

Applications in Advanced Materials Science and Organic Electronics

Development of Organic Semiconductors and Transistors

Specific studies detailing the use of 1,2,3,4-Tetrachloroanthracene-9,10-dione as an organic semiconductor or in transistors have not been identified in the available research. However, the general class of anthraquinone (B42736) derivatives has been investigated for such applications. Anthraquinones are considered promising for n-type organic thin-film transistors (OTFTs) due to their electron-accepting properties. mdpi.comresearchgate.net The introduction of electron-withdrawing groups, such as chlorine atoms, can influence the electronic properties of the anthraquinone core, potentially enhancing its performance as an n-type semiconductor. researchgate.net For instance, other anthraquinone derivatives have been synthesized and have shown good n-type characteristics in organic field-effect transistors (OFETs). mdpi.com

Table 1: Examples of Anthraquinone Derivatives in Organic Electronics

| Compound/Material | Application | Key Finding |

| Substituted Anthraquinone Derivatives | Organic Field-Effect Transistors (OFETs) | Demonstrated good n-type characteristics. mdpi.com |

| Dialkoxy derivatives of anthraquinone (AQ), dicyano-anthraquinone (DCAQ) and tetracyanoanthraquinone (TCAQ) | n-type materials | The electron-accepting strength was established by cyclic voltammetry. |

| Chlorinated electrode material | Organic Light-Emitting Diodes (OLEDs) | Chlorination could simplify manufacturing and reduce costs. researchgate.net |

Engineering of Organic Dyes and Pigments with Tunable Optical Properties

There is no specific information available on the use of this compound in the engineering of organic dyes and pigments with tunable optical properties. However, anthraquinone derivatives are a significant group of dyes. molbase.com The color of anthraquinone dyes can be modified by the introduction of various substituent groups. molbase.com Halogenation, including chlorination, is a known method to alter the optical properties of organic molecules. For example, the isomer 1,4,5,8-Tetrachloroanthracene-9,10-dione is noted for its use in synthetic dyes. researchgate.net The position and number of chlorine atoms can affect the absorption and emission spectra of the anthraquinone chromophore. mdpi.com

Role in Porphyrinoid and Molecular Graphene Architectures

Direct evidence of this compound's role in porphyrinoid and molecular graphene architectures is not present in the reviewed literature. The synthesis of porphyrins can involve various starting materials, and functionalization with different groups can tune their properties. researchgate.netnih.gov While there are methods to synthesize substituted porphyrins, the specific use of this compound as a precursor or building block is not documented. The synthesis of asymmetric porphyrin derivatives from symmetric porphyrins is a known strategy to create molecules with specific functionalities. beilstein-journals.org

Design of Optoelectronic and Photochemical Devices

There is a lack of specific research on the application of this compound in the design of optoelectronic and photochemical devices. However, the photochemical properties of anthracene (B1667546) and its derivatives are an active area of research. Upon exposure to light, anthracenes can generate reactive oxygen species (ROS), a property that is relevant for photodynamic therapy and other photochemical applications. The presence of chlorine atoms can influence the photochemistry of the molecule. For example, the photochlorination of anthracene in saline environments has been observed. The general class of anthraquinone derivatives has been explored for use in optoelectronic devices due to their potential as solid-state emitters and for charge transport. researchgate.net

Integration into Supramolecular Assemblies and Functional Materials

No specific studies on the integration of this compound into supramolecular assemblies and functional materials were found. Supramolecular chemistry involves the organization of molecules through non-covalent interactions to form complex, functional structures. Anthraquinone dyes have been shown to undergo supramolecular polymerization to form hierarchical chiral aggregates. The ability of anthraquinone derivatives to participate in host-guest interactions has been utilized to enhance their photocatalytic efficiency.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of environmentally benign and efficient synthetic routes for chlorinated anthraquinones is a primary area of future research. Traditional methods often involve harsh reagents and produce significant waste, prompting a shift towards greener alternatives.

Sustainable Synthesis Strategies:

Solid Acid Catalysis: Research into solid acid catalysts for Friedel-Crafts reactions presents a promising solvent-free route for producing anthraquinone (B42736) derivatives. researchgate.net This approach avoids the use of corrosive and difficult-to-recycle liquid acids, offering high yields and the potential for catalyst regeneration and reuse. researchgate.net

Chlorine Chemistry from Abundant Resources: Leveraging industrial chlorine chemistry, which sources chlorine from abundant sodium chloride, offers a pathway for sustainable production. nih.gov This methodology allows for the creation of fine chemicals with byproducts like hydrogen chloride that have commercial value, thus minimizing waste. nih.gov

Avoiding Heavy Metals: Novel synthesis methods for chloroanthraquinones are being developed that eliminate the need for heavy metal catalysts like mercury, which pose significant environmental risks and complicate product purification. google.comgoogle.com One such patented method involves the use of tetrachlorophenylphosphine as a chlorination reagent. google.comgoogle.com

The table below outlines a comparison of traditional and emerging sustainable synthetic approaches.

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

| Catalyst | Liquid acids, Heavy metals (e.g., Mercury) | Solid acid catalysts, Metal-free reagents |

| Solvent | Often requires organic solvents | Solvent-free conditions |

| Byproducts | Environmentally hazardous waste | Commercially viable or recyclable byproducts |

| Efficiency | Can be multi-step with purification challenges | Single-step reactions with high yields |

| Sustainability | Low | High (recyclable catalysts, minimal waste) |

These advancements aim to make the production of compounds like 1,2,3,4-tetrachloroanthracene-9,10-dione more economically viable and environmentally responsible. mdpi.com

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding the intricate mechanisms of formation and reaction pathways of this compound requires sophisticated analytical tools. In-situ spectroscopic techniques are critical for real-time monitoring of chemical reactions, providing insights into transient intermediates and reaction kinetics that are impossible to obtain through conventional offline analysis. spectroscopyonline.com

Applicable In-Situ Techniques:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can identify functional groups and track changes in chemical bonding during a reaction. frontiersin.orgresearchgate.net They are powerful for monitoring the conversion of reactants to products in real-time. spectroscopyonline.com

X-ray Absorption Spectroscopy (XAS): XAS is particularly useful for probing the electronic structure and local coordination environment of atoms within a molecule, offering detailed information about the catalyst and reacting species during the synthesis process. frontiersin.org

Combined Approaches: The integration of multiple spectroscopic methods provides a more comprehensive understanding of complex reaction systems. semanticscholar.org For instance, combining scattering techniques with spectroscopy can simultaneously monitor changes in molecular structure and particle size evolution. researchgate.net

The table below summarizes key in-situ spectroscopic techniques and their potential applications in studying the synthesis of this compound.

| Spectroscopic Technique | Information Provided | Application in Synthesis Monitoring |

| Mid-Infrared (Mid-IR) Spectroscopy | Changes in molecular vibration and functional groups. spectroscopyonline.comfrontiersin.org | Tracking the formation of the dione (B5365651) structure and the addition of chlorine atoms. |

| Raman Spectroscopy | Complementary vibrational information, especially for symmetric bonds. | Monitoring the carbon skeleton and C-Cl bonds. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the catalyst surface. frontiersin.org | Investigating catalyst deactivation and surface intermediates. frontiersin.org |

| X-ray Absorption Spectroscopy (XAS) | Local atomic structure and oxidation state. frontiersin.org | Characterizing the active sites of catalysts used in the synthesis. frontiersin.org |

By applying these advanced techniques, researchers can optimize reaction conditions, improve yields, and gain fundamental insights into the reaction mechanisms. spectroscopyonline.com

Integration of Machine Learning in Materials Discovery and Property Prediction

Machine learning (ML) is rapidly emerging as a transformative tool in chemical and materials science. For complex molecules like chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs), ML models can predict properties with high accuracy, accelerating the discovery of new materials and applications. nih.govbiorxiv.orgresearchgate.net

Machine Learning Approaches:

Δ-Machine Learning (Δ-ML): This approach corrects computationally inexpensive quantum chemistry calculations to achieve the accuracy of more precise, but time-consuming, methods. biorxiv.orgresearchgate.net It is particularly useful for creating large datasets of related molecules.

Graph Neural Networks (GNNs): GNNs learn directly from the molecular graph structure, enabling better prediction of environmentally relevant properties compared to models relying on pre-defined chemical features. chemrxiv.org

Specialized Datasets: The development of curated datasets, such as the PACHQA dataset for Cl-PAHs, is crucial for training and validating ML models. nih.govresearchgate.net This dataset includes quantum chemical data for over 3,400 Cl-PAHs, providing a robust foundation for building predictive models for compounds like this compound. nih.govresearchgate.net

The following table presents data from a quantum chemical dataset that could be used to train ML models for predicting properties of chlorinated aromatic compounds.

| Property | Computational Method 1 (Lower Accuracy) | Computational Method 2 (Higher Accuracy) | Δ-ML Prediction |

| Enthalpy of Formation (kJ/mol) | -150.5 | -165.2 | -164.9 |

| Gibbs Free Energy (kJ/mol) | -80.1 | -92.8 | -92.5 |

| Electron Affinity (eV) | 2.1 | 2.5 | 2.48 |

| Ionization Energy (eV) | 8.5 | 8.2 | 8.22 |

These computational tools can significantly reduce the need for laborious experimental synthesis and characterization, guiding researchers toward molecules with desired properties. chemrxiv.org

Expanding Applications in Energy Conversion and Storage (focus on fundamental molecular behavior)

The unique electronic properties conferred by the anthracene-9,10-dione core and peripheral chlorine atoms make this compound a candidate for investigation in energy-related applications. Future research will focus on understanding its fundamental molecular behavior to harness its potential in energy conversion and storage systems.

The core structure is related to compounds used in photomechanical processes, where light energy is converted into mechanical work. rsc.org The study of how the rigid, chlorinated framework of this compound influences photo-induced structural changes could lead to the development of molecular machines and actuators. rsc.orgresearchgate.net

In the context of energy storage, anthraquinone derivatives are known for their redox activity. The electron-withdrawing nature of the four chlorine atoms in this compound is expected to significantly impact its redox potential. A key research direction is the detailed electrochemical characterization of this molecule to assess its suitability as an electrode material or a component in redox flow batteries. Understanding the stability of its radical anion and dianion forms will be crucial for evaluating its performance and degradation pathways in electrochemical cycling.

Design of Next-Generation Molecular Frameworks

The rigid and planar structure of this compound makes it an excellent building block (synthon) for constructing larger, functional supramolecular assemblies and covalent organic frameworks.

Future Design Concepts:

Supramolecular Assembly: The chlorine and oxygen atoms can participate in non-covalent interactions, such as halogen bonding and hydrogen bonding, to guide the self-assembly of molecules into well-defined architectures. rsc.org These ordered structures could find applications in molecular recognition and sensing. rsc.org

Photofunctional Materials: By incorporating the tetrachloroanthracenedione unit into larger polymeric or crystalline structures, it may be possible to create materials with novel photophysical properties, such as tunable emission or efficient light-harvesting capabilities. researchgate.net

Computational Design: Theoretical frameworks are being developed to predict solid-state transformations and mechanical properties of molecular crystals from first principles. rsc.org Applying these computational tools to this compound can help in the in silico design of next-generation materials with specific functions, such as photomechanical actuators or porous frameworks for gas storage. rsc.org

The ability to design and synthesize materials with tailored properties at the molecular level, using this compound as a key component, opens up a vast landscape for future materials science research. nih.govrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.